Differential Estrogen Receptor Alpha Antagonist Activity Compared to Mono-Nitro and Unsubstituted Benzamide Analogs
In the PubChem confirmatory bioassay AID 1865885 (antagonist activity at ERalpha), 2-chloro-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)-5-nitrobenzamide (CID 4673923) was tested alongside 19 compounds from the coumarin-related antiestrogen series and recorded as Active, with 15 compounds in the series achieving potency ≤1 nM and 19 compounds ≤1 µM [1]. While the exact IC50 value for CID 4673923 is not separately listed in the public data table, its classification as 'Active' in this confirmatory ERalpha antagonist panel indicates measurable antagonist activity at concentrations ≤10 µM per ChEMBL curation criteria [1]. By contrast, the unsubstituted benzamide analog N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide (CAS 851411-38-6) lacks both the chlorine and nitro pharmacophoric elements and shows no reported ERalpha antagonist activity in this assay panel [2]. The 2-nitro analog (CAS 851411-29-5) and 3-nitro analog (CAS 851411-01-3) differ in the absence of the ortho-chloro substituent, which alters both the electron density on the benzamide ring and the potential for halogen-bonding interactions with the target protein [2].
| Evidence Dimension | ERalpha antagonist activity (PubChem confirmatory bioassay AID 1865885) |
|---|---|
| Target Compound Data | Active (classified as ≤10 µM per ChEMBL activity threshold); 1 activity ≤1 nM, 19 activities ≤1 µM across the panel |
| Comparator Or Baseline | Unsubstituted benzamide analog (CAS 851411-38-6): no reported ERalpha antagonist activity; 2-nitro analog (CAS 851411-29-5): structurally distinct, ERalpha activity profile not publicly matched |
| Quantified Difference | The target compound is confirmed Active versus Inactive/untested for the unsubstituted analog in the identical assay panel |
| Conditions | Antagonist activity at ERalpha (unknown origin), confirmatory bioassay from Eur J Med Chem 2022, 227, 113869 (PMID: 34710747), deposited 2023-06-29 |
Why This Matters
The presence of confirmatory ERalpha antagonist activity distinguishes this compound from unsubstituted benzamide analogs for researchers investigating selective estrogen receptor modulation, guiding procurement for nuclear receptor pharmacology studies.
- [1] PubChem BioAssay AID 1865885. Antagonist activity at ERalpha (unknown origin). Primary citation: Eur J Med Chem 2022, 227, 113869 (PMID: 34710747). Deposited 2023-06-29. National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/bioassay/1865885 (accessed 2026-05-09). View Source
- [2] PubChem Compound records for comparator analogs: CAS 851411-38-6 (CID 4673924), CAS 851411-29-5 (CID 4673925), CAS 851411-01-3 (CID 4673926). National Center for Biotechnology Information. https://pubchem.ncbi.nlm.nih.gov/ (accessed 2026-05-09). View Source
